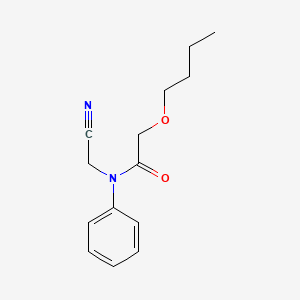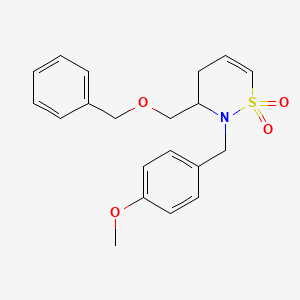![molecular formula C10H10BrNO3 B2894107 2-[(4-Bromophenyl)formamido]propanoic acid CAS No. 183559-36-6](/img/structure/B2894107.png)
2-[(4-Bromophenyl)formamido]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[(4-Bromophenyl)formamido]propanoic acid” is a propionic acid derivative . It is a chemical compound with the molecular formula C10H10BrNO3 .
Molecular Structure Analysis
The molecular weight of “this compound” is 272.10 . The IUPAC Standard InChI is InChI=1S/C9H9BrO2/c1-6(9(11)12)7-2-4-8(10)5-3-7/h2-6H,1H3,(H,11,12) .Aplicaciones Científicas De Investigación
Catalytic Applications
The catalysis of the electrochemical reduction of carbon dioxide by iron(0) porphyrins demonstrates the importance of weak Brönsted acids, including compounds like 2-[(4-bromophenyl)formamido]propanoic acid, in enhancing catalytic efficiency. The addition of these acids triggers significant improvements in catalysis, leading to increased catalytic currents and catalyst lifetime without significant hydrogen formation. Carbon monoxide is the primary product of this process, highlighting the potential environmental and industrial applications of such compounds in CO2 reduction technologies (Bhugun, Lexa, & Savéant, 1996).
Synthetic Chemistry
In the field of synthetic chemistry, this compound and related compounds have been synthesized with high yields through the reduction of hydroxyimino precursors. This synthesis process is crucial for creating racemic 2-amino-3-(heteroaryl)propanoic acids, which are valuable in pharmaceutical and chemical research. Such methodologies allow for the efficient creation of compounds without the unfavorable hydrogenolysis of bromine, showcasing the versatility and utility of these compounds in synthesizing heteroaryl-containing chemicals (Kitagawa, Khandmaa, Fukumoto, & Asada, 2004).
Antifungal Activities
The antifungal properties of bromopyrrole alkaloids from marine sponges have been explored, revealing the potential biomedical applications of bromophenyl-related compounds. These studies highlight the effectiveness of such compounds against Candida albicans, offering insights into the development of new antifungal agents. The research on marine-derived bromopyrrole alkaloids underscores the importance of natural and synthetic bromophenyl compounds in developing novel therapeutic agents (Zhu et al., 2016).
Molecular Docking Studies
Molecular docking studies of formamide derivatives, including those related to this compound, have shown moderate antimicrobial activity. These studies are critical for understanding the structure-function relationships of these compounds, providing a foundation for the development of new drugs and chemicals with specific biological activities. Such research highlights the potential of bromophenyl compounds in the pharmaceutical industry, especially in the creation of novel antimicrobial agents (Malek, Patel, Shah, & Gandhi, 2020).
Propiedades
IUPAC Name |
2-[(4-bromobenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-6(10(14)15)12-9(13)7-2-4-8(11)5-3-7/h2-6H,1H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBQZBHPQRGQAJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
183559-36-6 |
Source


|
| Record name | 2-[(4-bromophenyl)formamido]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(3,5-Dichlorophenyl)triazol-4-yl]-3-(3-fluorophenyl)-2-[(3-fluorophenyl)methyl]propan-1-one](/img/structure/B2894024.png)


![2-Cyclopropyl-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2894028.png)
![N-(4-acetylphenyl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2894029.png)

![1-(2,3-dimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B2894033.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2894034.png)
![2-Amino-4-(3-bromophenyl)-6-(2-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2894040.png)

![4-bromo-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)aniline](/img/structure/B2894043.png)
![4-butoxy-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2894045.png)

![1-{2-[(4-Chlorobenzyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2894047.png)